

# An In-depth Technical Guide to Butyl Isovalerate: Chemical Properties and Structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Butyl isovalerate

Cat. No.: B089475

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This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **butyl isovalerate**. The information is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed data and methodologies to support advanced research and application.

## Chemical Structure and Identification

**Butyl isovalerate**, also known by its IUPAC name butyl 3-methylbutanoate, is an organic ester formed from butanol and isovaleric acid.[1] It is recognized for its characteristic fruity aroma, often described as apple-like.[2][3] This scent makes it a common ingredient in the flavor and fragrance industries.[1][4]

The canonical SMILES (Simplified Molecular-Input Line-Entry System) representation of the molecule is CCCCOC(=O)CC(C)C. [5] This notation delineates the connectivity of atoms within the molecule, providing a machine-readable format for its structure.

Key Identifiers:

- CAS Number: 109-19-3[2]
- Molecular Formula: C<sub>9</sub>H<sub>18</sub>O<sub>2</sub>[2][5]
- InChI Key: AYWJSCLAAPJZEF-UHFFFAOYSA-N[5]

A variety of synonyms are used to refer to this compound, including Butyl 3-methylbutyrate, n-**Butyl isovalerate**, and Isovaleric acid, butyl ester.<sup>[5][6]</sup>

## Physicochemical Properties

The physicochemical properties of **butyl isovalerate** are critical for its application in various industrial and research settings. These properties are summarized in the table below.

Property	Value	Source
Molecular Weight	158.24 g/mol	<sup>[2][5]</sup>
Appearance	Colorless to pale yellow liquid	<sup>[1][4][5]</sup>
Boiling Point	174-175 °C at 760 mmHg	<sup>[2][7][8]</sup>
Melting Point	-92.8 °C (estimate)	<sup>[8][9][10]</sup>
Density	0.856 - 0.859 g/mL at 25 °C	<sup>[2][7][8]</sup>
Flash Point	55.56 °C (132 °F) TCC	<sup>[2][5]</sup>
Vapor Pressure	1.09 mmHg at 25 °C	<sup>[2][8][9]</sup>
Vapor Density	5.4 (Air = 1)	<sup>[2][5]</sup>
Refractive Index	1.407 - 1.411 at 20 °C	<sup>[2][4][5]</sup>
Solubility	Insoluble in water; soluble in alcohol and most organic solvents. <sup>[1][5][8]</sup> Water solubility: 117.8 mg/L at 25 °C. <sup>[2][11]</sup>	
logP (o/w)	3.177 (estimate)	<sup>[2][11]</sup>

## Synthesis of Butyl Isovalerate

**Butyl isovalerate** is typically synthesized via Fischer esterification. This reaction involves the acid-catalyzed esterification of isovaleric acid with n-butanol.

The following provides a generalized methodology for the synthesis of **butyl isovalerate**.

#### Materials:

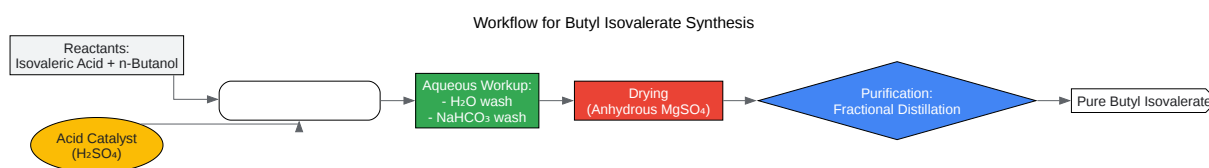
- Isovaleric acid (3-methylbutanoic acid)
- n-Butanol
- Concentrated sulfuric acid (catalyst)
- Benzene or Toluene (for azeotropic removal of water)
- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate or sodium sulfate
- Distillation apparatus
- Separatory funnel

#### Procedure:

- In a round-bottom flask, combine equimolar amounts of isovaleric acid and n-butanol.
- Add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the total reactant weight).
- Add a solvent such as benzene or toluene to facilitate the removal of water via a Dean-Stark apparatus.
- Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.
- Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acidic catalyst), and again with water.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and purify the resulting crude **butyl isovalerate** by fractional distillation under atmospheric or reduced pressure. The fraction collected at 174-175 °C is the purified product.[8]

The logical workflow for the synthesis and purification of **butyl isovalerate** is depicted in the diagram below.



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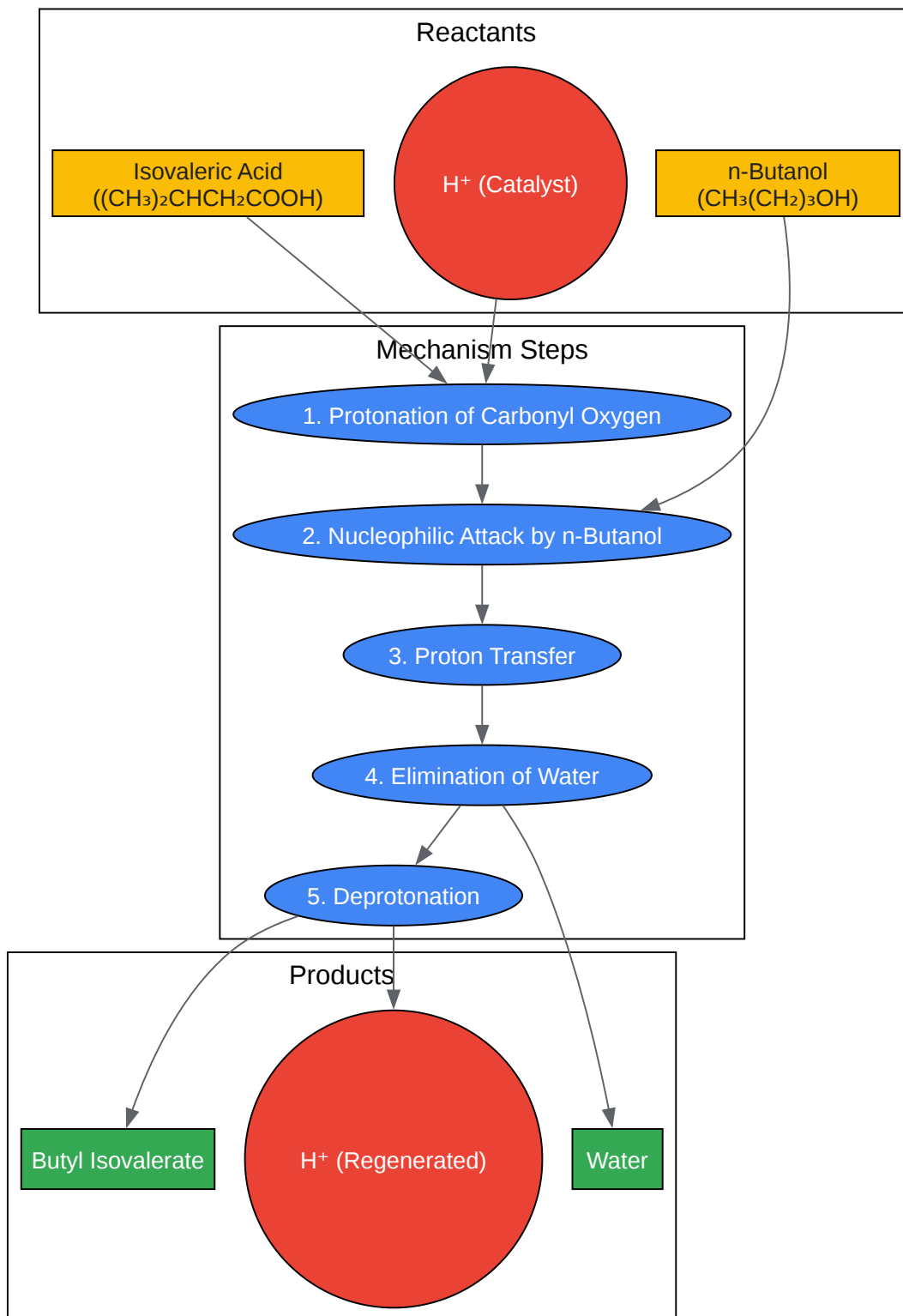
Caption: Synthesis and purification workflow for **butyl isovalerate**.

## Reaction Mechanism

The synthesis of **butyl isovalerate** from isovaleric acid and n-butanol proceeds via the Fischer esterification mechanism, which is a classic acid-catalyzed nucleophilic acyl substitution.

The diagram below illustrates the key steps in this reaction pathway.

## Fischer Esterification of Butyl Isovalerate

[Click to download full resolution via product page](#)Caption: Mechanism for the acid-catalyzed synthesis of **butyl isovalerate**.

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